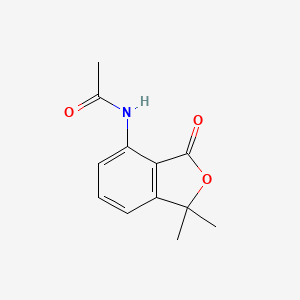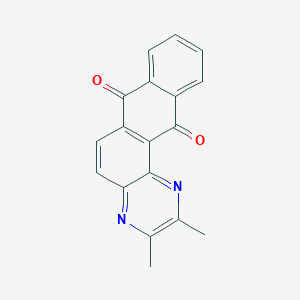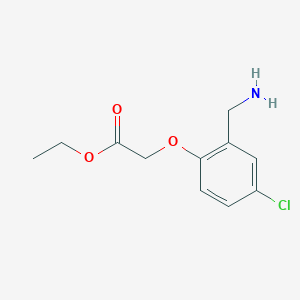
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate
Overview
Description
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate typically involves the reaction of 2-(aminomethyl)-4-chlorophenol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of phenoxy derivatives with different substituents.
Scientific Research Applications
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(aminomethyl)-4-bromophenoxy)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-(aminomethyl)-4-fluorophenoxy)acetate: Contains a fluorine atom instead of chlorine.
Ethyl 2-(2-(aminomethyl)-4-methylphenoxy)acetate: Has a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(2-(aminomethyl)-4-chlorophenoxy)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 2-[2-(aminomethyl)-4-chlorophenoxy]acetate |
InChI |
InChI=1S/C11H14ClNO3/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
AKWTZVFPNDKPOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details

















Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
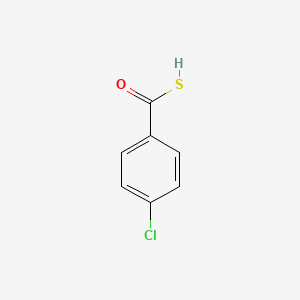
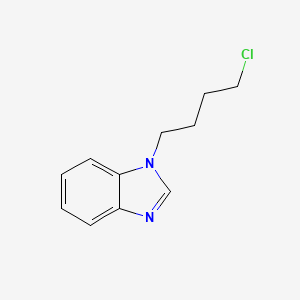
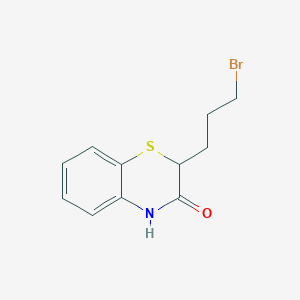
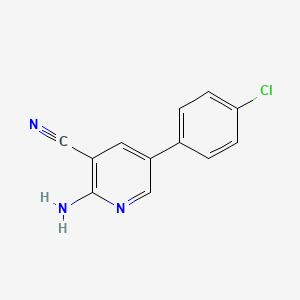
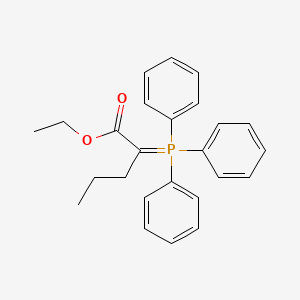
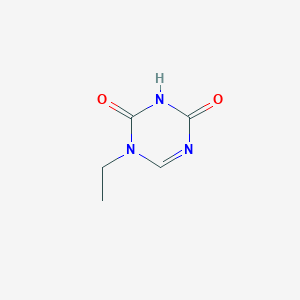
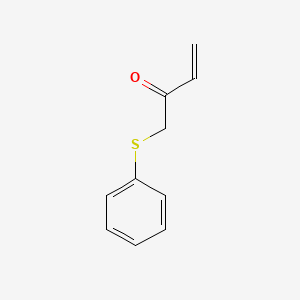
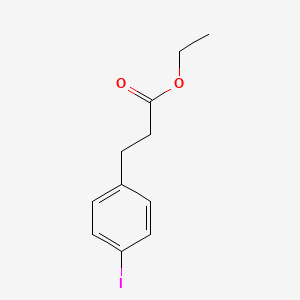
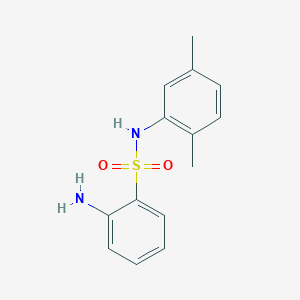
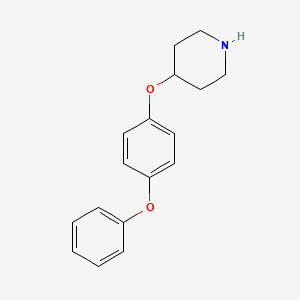
![Methyl [2-methyl-4-(methylamino)phenoxy]acetate](/img/structure/B8650570.png)
